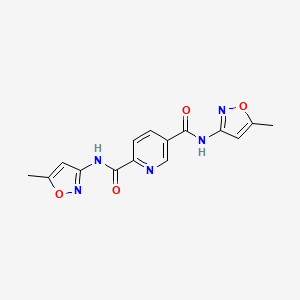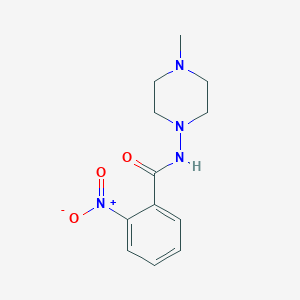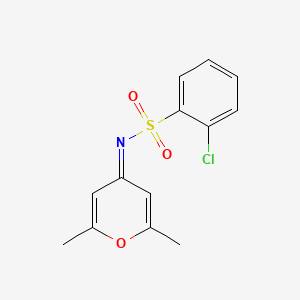
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide, also known as DTTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of compounds known as thienyl amides, which have been found to exhibit various biological activities. In
科学研究应用
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In recent years, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has gained significant attention in cancer research due to its ability to inhibit the growth and proliferation of cancer cells. In addition, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to possess antimicrobial properties, which could be useful in the development of new antibiotics.
作用机制
The mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is not fully understood, but it has been proposed that it exerts its biological activities by modulating various signaling pathways. For instance, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of various cellular processes, including inflammation and cancer. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In addition, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
One of the advantages of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide has been found to exhibit potent biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is its high cost, which could limit its widespread use in research.
未来方向
There are several future directions for the research on 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. One of the potential applications of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide is in the development of new anticancer drugs. Moreover, 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide could be useful in the development of new anti-inflammatory and antimicrobial agents. Furthermore, future research could focus on elucidating the molecular mechanism of action of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide and identifying its molecular targets. Finally, the development of new synthesis methods for 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide could lead to the production of more cost-effective and efficient methods for obtaining pure 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide.
合成方法
The synthesis of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide involves the reaction between 2,5-di-tert-butyl-3-thiophenecarboxylic acid and N-phenylbutanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide. This synthesis method has been reported in various scientific literature and has been found to yield high purity and yield of 4-(2,5-di-tert-butyl-3-thienyl)-N-phenylbutanamide.
属性
IUPAC Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-21(2,3)18-15-16(20(25-18)22(4,5)6)11-10-14-19(24)23-17-12-8-7-9-13-17/h7-9,12-13,15H,10-11,14H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTPIGGWXICVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-ditert-butylthiophen-3-yl)-N-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)


![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)